(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
CAS No.: 80030-25-7
Cat. No.: VC20824023
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80030-25-7 |
|---|---|
| Molecular Formula | C20H20O7 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol |
| Standard InChI | InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1 |
| Standard InChI Key | WUBQHQQOSOSTHS-RWVLGTNRSA-N |
| Isomeric SMILES | C1[C@]2([C@H]([C@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O |
| SMILES | C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O |
| Canonical SMILES | C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Basic Properties
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol is cataloged under CAS number 80030-25-7. This complex organic molecule has a molecular formula of C₂₀H₂₀O₇ and a molecular weight of 372.4 g/mol. The compound's structure is characterized by its tricyclic core with five oxygen atoms incorporated into the ring system, along with two phenyl groups attached at positions 4 and 12. The compound also contains two hydroxyl groups at positions 7 and 9, which can participate in hydrogen bonding and influence the compound's solubility and reactivity.
Table 1: Basic Chemical Identity Information
| Property | Value |
|---|---|
| CAS Number | 80030-25-7 |
| Molecular Formula | C₂₀H₂₀O₇ |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol |
| Synonym | [1(R),4(R)]-5-Hydroxy-1,3:4,6-bis-O-(phenylmethylene)-β-L-sorbofuranose |
Stereochemistry and Structural Configuration
The nomenclature (1S,2S,7S,9S) indicates specific stereochemistry at four chiral centers within the molecule. This stereochemical configuration is critical to the compound's three-dimensional structure and potentially influences its biological activity and interactions with other molecules. The tricyclic core with the notation [7.4.0.02,7] signifies a complex ring system where the numbers describe the arrangement and connectivity of the carbon framework. This specific stereochemistry may be responsible for the compound's ability to interact with biological targets in a selective manner.
Structural Identifiers and Digital Representation
For computational analysis and database indexing, the compound can be represented by several standard identifiers:
Table 2: Structural Identifiers
| Identifier Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1 |
| Standard InChIKey | WUBQHQQOSOSTHS-RWVLGTNRSA-N |
| Canonical SMILES | C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O |
| PubChem Compound | 11068713 |
Synthesis and Chemical Reactivity
Comparative Analysis with Related Compounds
While (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol is structurally unique, examining related compounds can provide insights into its properties and behavior. A structurally related compound, (1R,2S,4S,7S,9R,12R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane, shares some structural features including the pentaoxatricyclo core and diphenyl substituents . The key difference is the presence of a methoxy group instead of the diol functionality, which would significantly affect the compound's polarity and hydrogen bonding capabilities.
Table 3: Comparison with Related Compound
| Property | Target Compound | Related Compound |
|---|---|---|
| Name | (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol | (1R,2S,4S,7S,9R,12R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
| Molecular Formula | C₂₀H₂₀O₇ | C₂₁H₂₂O₆ |
| Molecular Weight | 372.4 g/mol | 370.4 g/mol |
| Key Functional Groups | Two hydroxyl groups (diol) | One methoxy group |
| Ring System Notation | [7.4.0.02,7] | [7.4.0.02,6] |
Analytical Methods and Characterization
Spectroscopic Characterization
The characterization of (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol would typically involve a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the compound's structure and stereochemistry. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the phenyl groups, while ¹³C-NMR would reveal the carbon framework of the tricyclic core.
Infrared (IR) spectroscopy would be useful for identifying the hydroxyl groups, which typically show a broad absorption band in the 3200-3600 cm⁻¹ region. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns that could help elucidate the structure. X-ray crystallography, if crystals can be obtained, would provide definitive confirmation of the three-dimensional structure and stereochemistry.
Future Research Directions
Structure-Activity Relationship Studies
Future research on (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol could focus on structure-activity relationship (SAR) studies to determine how structural modifications affect its properties and potential biological activities. This might involve synthesizing analogs with variations in the stereochemistry, substitutions on the phenyl rings, or modifications to the hydroxyl groups.
Exploration of Synthetic Methodologies
Developing efficient and stereoselective synthetic routes to this compound and its derivatives represents another promising research direction. The complex structure with multiple stereocenters presents an interesting challenge for synthetic organic chemists and could lead to the development of novel methodologies for constructing similar complex tricyclic structures.
Applications Development
Investigating potential applications in medicinal chemistry, materials science, or catalysis could further enhance the value of this compound. The unique structural features might allow it to serve as a scaffold for developing novel therapeutic agents, specialized materials, or asymmetric catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume